

What are the properties of 6-Bromo-2,3-dihydrobenzofuran-3-amine?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-2,3-dihydrobenzofuran-3-amine

Cat. No.: B1521968

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An In-depth Technical Guide to **6-Bromo-2,3-dihydrobenzofuran-3-amine**

Authored by a Senior Application Scientist

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold frequently encountered in a multitude of biologically active natural products and synthetic pharmaceutical agents.^{[1][2]} Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal framework for designing molecules that can precisely interact with biological targets. The inherent structural features of this core have been linked to a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[2][3]}

Within this important class of compounds, **6-Bromo-2,3-dihydrobenzofuran-3-amine** emerges as a particularly valuable and versatile building block for drug discovery and development. The presence of three key functional elements—a reactive primary amine, a synthetically versatile aryl bromide, and a chiral center—makes it a highly sought-after intermediate for constructing complex molecular architectures. Specifically, its availability in enantiomerically pure forms is critical for the synthesis of stereospecific drugs, particularly those targeting the central nervous system (CNS).^[4] This guide provides a comprehensive

technical overview of its properties, synthesis, reactivity, and applications for researchers and drug development professionals.

PART 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development.

Core Physicochemical Properties

The key identifying and physical properties of **6-Bromo-2,3-dihydrobenzofuran-3-amine** are summarized in the table below. This data is essential for material handling, reaction setup, and analytical characterization.

Property	Value	Source(s)
CAS Number	944709-63-1	[5] [6] [7]
Molecular Formula	C ₈ H ₈ BrNO	[8]
Molecular Weight	214.06 g/mol	[8]
IUPAC Name	6-bromo-2,3-dihydro-1-benzofuran-3-amine	
Appearance	Solid	
InChI Key	VXHJNJHULJJTSD-UHFFFAOYSA-N	
Storage Conditions	Store at 2-8°C, sealed in dry, dark place	

Spectroscopic Profile

While specific spectra are dependent on acquisition conditions, the expected spectroscopic features can be predicted based on the molecule's structure and data from analogous compounds.[\[9\]](#)[\[10\]](#)

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the diastereotopic protons of the methylene group ($-\text{OCH}_2-$), the methine proton adjacent to the amine ($-\text{CH}-\text{NH}_2$), and the amine protons themselves. The coupling patterns between the C2 and C3 protons are particularly informative for determining the stereochemistry (cis vs. trans) in substituted analogs.^[9]
- ^{13}C NMR: The carbon NMR would display eight distinct signals corresponding to each carbon atom in the unique chemical environment of the molecule.
- Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M^+) and the $(\text{M}+2)^+$ peak will appear in an approximate 1:1 ratio, which is a definitive indicator of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the amine group or cleavage of the dihydrofuran ring.^{[10][11]}

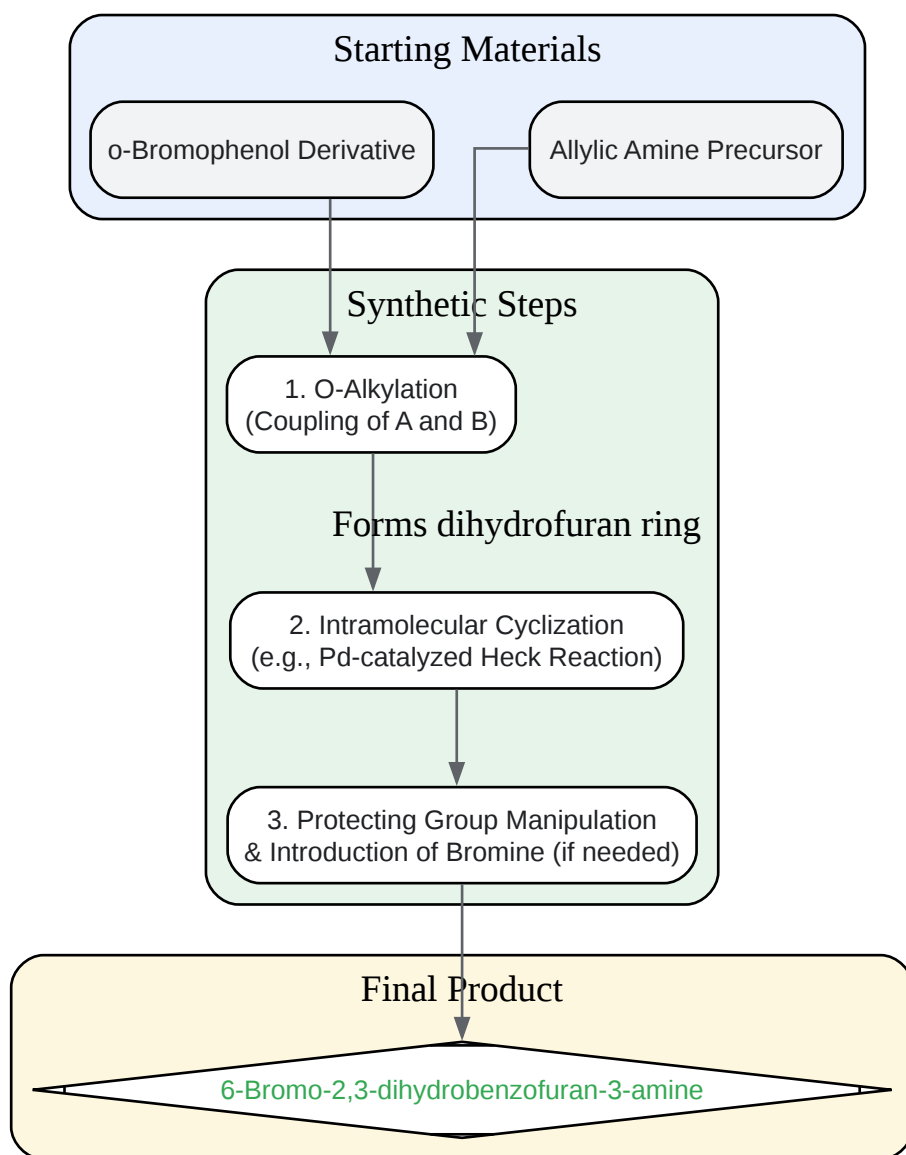
PART 2: Synthesis and Chemical Reactivity

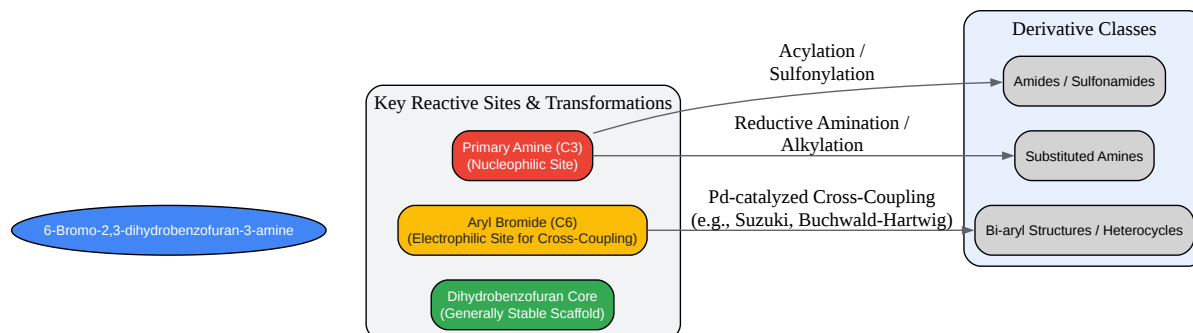
The synthetic accessibility and predictable reactivity of **6-Bromo-2,3-dihydrobenzofuran-3-amine** are central to its utility.

General Synthetic Strategy

The synthesis of the 2,3-dihydrobenzofuran core can be achieved through various methods, often involving an intramolecular cyclization.^[12] A common and effective approach is the intramolecular Heck reaction or a related palladium-catalyzed cyclization of an appropriately substituted o-bromophenol derivative. The chirality at the C3 position is typically introduced through asymmetric synthesis or by resolution of a racemic mixture.

Below is a generalized workflow illustrating a plausible synthetic route.





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- To cite this document: BenchChem. [What are the properties of 6-Bromo-2,3-dihydrobenzofuran-3-amine?]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1521968#what-are-the-properties-of-6-bromo-2-3-dihydrobenzofuran-3-amine]

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